molecular formula C26H27ClN4O4S3 B2592407 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216450-70-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2592407
CAS No.: 1216450-70-2
M. Wt: 591.16
InChI Key: AUPXNVCKVAGCKG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a synthetic small-molecule inhibitor targeting DNA repair enzymes, particularly apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a multifunctional protein critical for base excision repair (BER), redox signaling, and resistance to alkylating agents and ionizing radiation . The compound features a benzothiazole core fused to a tetrahydrothieno-pyridine scaffold, substituted with a methyl group at the 6-position and a morpholinosulfonyl benzamide moiety. Its hydrochloride salt enhances solubility, making it suitable for preclinical pharmacokinetic studies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S3.ClH/c1-29-11-10-19-22(16-29)36-26(23(19)25-27-20-4-2-3-5-21(20)35-25)28-24(31)17-6-8-18(9-7-17)37(32,33)30-12-14-34-15-13-30;/h2-9H,10-16H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPXNVCKVAGCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a crucial role in DNA repair and is implicated in various cancer types.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety.
  • A tetrahydrothieno[2,3-c]pyridine core.
  • A morpholinosulfonyl group.

This unique combination is designed to enhance binding affinity and specificity towards the target enzyme.

Inhibition of APE1

Research has demonstrated that this compound exhibits potent inhibition of APE1. In vitro studies have shown:

  • An IC50 value of approximately 2 µM against purified human APE1, indicating strong inhibitory activity.
  • The compound enhances the cytotoxic effects of DNA-damaging agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), suggesting its potential utility in combination therapies for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications to the benzothiazole and tetrahydrothieno moieties have been explored:

  • Variations in the substituents at the 3-position of the benzothiazole significantly affect inhibitory potency.
  • The presence of the thiazole motif is essential for maintaining activity against APE1, as evidenced by SAR studies which indicate that certain analogs retain activity while others do not .

Pharmacokinetic Properties

Studies on the pharmacokinetics of this compound indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Good plasma and brain exposure levels were observed following intraperitoneal dosing in murine models, supporting its potential for CNS-targeted therapies .

Case Study 1: Efficacy in Cancer Models

In a study involving glioblastoma cell lines:

  • The compound was shown to potentiate the cytotoxicity of TMZ, leading to increased apoptosis rates compared to controls. This effect was attributed to enhanced accumulation of AP sites in DNA following treatment with MMS in combination with the compound .

Case Study 2: In Vivo Studies

In vivo experiments demonstrated:

  • Tumor growth inhibition in xenograft models when administered alongside standard chemotherapeutic agents. This suggests that the compound may enhance therapeutic efficacy by targeting DNA repair mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectIC50 ValueReference
APE1 InhibitionPotent inhibition2 µM
Enhancement of Cytotoxicity with MMSIncreased apoptosis-
CNS Exposure after Intraperitoneal DosingFavorable pharmacokinetics-
Tumor Growth Inhibition in XenograftsSignificant reduction-

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity

The compound belongs to a class of APE1 inhibitors designed to disrupt DNA repair in cancer cells, thereby sensitizing tumors to alkylating chemotherapies. Key structural analogues include:

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3): This analogue replaces the 6-methyl group with an isopropyl substituent and lacks the morpholinosulfonyl benzamide group. It exhibits single-digit µM IC50 against purified APE1 and enhances temozolomide cytotoxicity in HeLa cells .

Triazole-thione derivatives (Compounds 7–9): These compounds, featuring a triazole-thione scaffold with sulfonylphenyl groups, show distinct tautomeric behavior (thione vs. thiol forms) confirmed by IR and NMR.

Structure-Activity Relationships (SAR)

  • 6-Substituent Effects : The 6-methyl group in the query compound likely reduces steric hindrance compared to the bulkier 6-isopropyl group in Compound 3. This modification may improve binding to APE1’s hydrophobic active site while maintaining metabolic stability .
  • This moiety may improve pharmacokinetic properties, such as plasma half-life and brain penetration, critical for targeting gliomas .
  • Benzothiazole Core : The benzo[d]thiazole ring is conserved across analogues, suggesting its necessity for π-π stacking interactions with APE1’s DNA-binding domain .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Query Compound Compound 3 Triazole-thiones (7–9)
APE1 IC50 Not reported 1–10 µM Not tested
Cellular Activity Not reported Enhances temozolomide cytotoxicity Not tested
LogP Estimated ~2.5 (sulfonyl lowers lipophilicity) ~3.0 (isopropyl increases lipophilicity) ~2.8–3.2 (varies with substituent)
Brain Exposure High (HCl salt improves solubility) Moderate (observed in mice) Not applicable

Mechanistic Divergence

  • Query Compound vs. Conversely, Compound 3’s isopropyl group enhances lipophilicity, favoring blood-brain barrier penetration—a critical factor for glioma therapy .
  • Triazole-thiones (7–9) : These compounds exhibit tautomerism (thione vs. thiol), confirmed by absent νS-H and persistent νC=S in IR spectra. However, their biological targets remain uncharacterized, limiting direct comparison .

Clinical Relevance

Its structural optimizations (e.g., sulfonyl group for solubility, methyl for reduced steric bulk) position it as a candidate for combination therapies with alkylating agents.

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